Mechanism of action of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in vitro
Mechanism of action of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in vitro
An In-Depth Technical Guide to the Mechanism of Action of 1-(p-Chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) In Vitro
Executive Summary
The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) belongs to the highly characterized class of 1,3-disubstituted ureas. In pharmacological research, this structural scaffold is recognized as a prototypical, high-affinity competitive inhibitor of Soluble Epoxide Hydrolase (sEH) [1].
sEH is a bifunctional enzyme predominantly responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their corresponding, biologically inactive dihydroxyeicosatrienoic acids (DHETs)[2][3]. By competitively occupying the catalytic triad of the sEH enzyme, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea prevents this degradation, thereby stabilizing EET levels and amplifying their protective cellular signaling[3]. This whitepaper deconstructs the structural pharmacology, binding kinetics, and self-validating in vitro workflows required to evaluate this compound.
Structural Pharmacology & Binding Kinetics
The efficacy of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is driven by its precise complementary fit within the L-shaped hydrophobic binding pocket of the human sEH (hsEH) enzyme[4]. The molecule can be dissected into three distinct pharmacophoric domains, each serving a specific causal function in its binding kinetics:
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The Urea Core (Transition-State Mimic): The central urea moiety is the primary pharmacophore. It mimics the transition state of the epoxide ring-opening reaction. The carbonyl oxygen of the urea acts as a bidentate hydrogen bond acceptor, interacting with Tyr383 and Tyr466 in the catalytic triad[5]. Simultaneously, the amide N-H acts as a hydrogen bond donor to Asp335 [1][5].
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The p-Chlorophenyl Group (Hydrophobic Anchor): The lipophilic 4-chlorophenyl ring fits snugly into the primary hydrophobic subpocket of sEH[4]. The chlorine atom serves a dual purpose: it increases binding affinity via desolvation entropy, and its electron-withdrawing nature slightly increases the acidity of the adjacent urea N-H, strengthening the critical hydrogen bond with Asp335[3].
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The Morpholinopropyl Tail (Solubility Enhancer): A historical challenge with sEH inhibitors (such as AUDA) is their extreme lipophilicity, which causes aggregation in in vitro assays. The morpholine ring (pKa ~8.3) is partially protonated at physiological pH (7.4). This modification drastically improves aqueous solubility and allows the tail to extend toward the solvent-exposed interface of the binding pocket, forming potential salt bridges without disrupting the core catalytic binding[2].
Logical mapping of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea binding to human sEH.
In Vitro Mechanism of Action: The sEH-EET Axis
In a physiological in vitro setting (such as cultured endothelial cells), arachidonic acid is oxidized by Cytochrome P450 (CYP450) epoxygenases into four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET)[2]. These lipid mediators activate calcium-activated potassium channels, leading to cellular hyperpolarization and anti-inflammatory signaling.
However, sEH rapidly hydrates the epoxide ring of EETs by adding a water molecule, converting them into DHETs, which lack vasodilatory properties and can promote inflammation[3]. By introducing 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, the enzyme's active site is competitively blocked, effectively short-circuiting the degradation pathway and preserving the EET signaling pool.
Flowchart of the CYP450-sEH arachidonic acid cascade and the targeted inhibition block.
Self-Validating In Vitro Experimental Protocols
To rigorously evaluate the efficacy of this compound, researchers must employ an orthogonal, self-validating testing matrix. A biochemical assay is first required to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and physiological relevance.
Protocol 1: Recombinant Human sEH Fluorescence-Based Inhibition Assay
Causality & Rationale: This assay utilizes a fluorogenic substrate, CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate). When sEH hydrolyzes the epoxide ring of CMNPC, it undergoes an intramolecular cascade that releases a highly fluorescent cyanohydrin. This allows for real-time kinetic monitoring of enzyme velocity. Bovine Serum Albumin (BSA) must be included in the buffer to prevent the lipophilic urea compound from non-specifically adhering to the plastic microplate walls.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.
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Enzyme Preparation: Dilute recombinant human sEH (hsEH) in the assay buffer to a final well concentration of 1 nM.
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Inhibitor Equilibration: Prepare serial dilutions of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in DMSO. Add 1 µL of the inhibitor to 99 µL of the enzyme solution in a black 96-well microplate. Incubate at 30°C for 15 minutes. Critical Step: This pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme.
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Substrate Addition: Initiate the reaction by adding 5 µM of CMNPC substrate to each well.
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Kinetic Readout: Immediately monitor the fluorescence using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10 minutes.
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Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Use non-linear regression (GraphPad Prism) to plot V0 against inhibitor concentration to determine the IC50.
Step-by-step workflow for the in vitro sEH fluorescence-based inhibition assay.
Protocol 2: LC-MS/MS Quantification of EET/DHET Ratios in Endothelial Cells
Causality & Rationale: While Protocol 1 proves the compound binds the enzyme, Protocol 2 proves the compound can cross the lipid bilayer and function in a complex physiological environment. By measuring the ratio of 14,15-EET to 14,15-DHET via LC-MS/MS, researchers can quantify the exact degree of target engagement in situ.
Step-by-Step Methodology:
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Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence.
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Compound Treatment: Replace media with serum-free media containing 1 µM of the urea inhibitor. Incubate for 1 hour.
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Substrate Loading: Spike the media with 1 µM of exogenous 14,15-EET to simulate an inflammatory burst. Incubate for 30 minutes.
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Lipid Extraction: Aspirate media and lyse cells. Perform a liquid-liquid extraction using a 2:1 mixture of ethyl acetate:water. Collect the organic layer and evaporate under a gentle stream of nitrogen gas.
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LC-MS/MS Analysis: Reconstitute the lipid pellet in methanol. Inject into a triple quadrupole LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 14,15-EET (m/z 319 -> 175) and 14,15-DHET (m/z 337 -> 207).
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Validation: An effective sEH inhibitor will show a significantly elevated EET:DHET ratio compared to the vehicle control.
Quantitative Data & Comparative Profiling
To contextualize the efficacy of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, it must be benchmarked against classic, first-generation sEH inhibitors like AUDA, and highly optimized modern inhibitors like t-AUCB. The inclusion of the morpholine ring sacrifices a marginal degree of raw binding affinity (due to the loss of deep hydrophobic packing seen in adamantyl groups) but yields a massive gain in aqueous solubility, making it vastly superior for in vitro handling and cellular assays[2].
| Compound | Structural Class | hsEH IC50 (nM) | cLogP | Aqueous Solubility (µM, pH 7.4) | Primary Limitation |
| AUDA | 1-Adamantyl-3-alkyl urea | ~2.0 | 5.8 | < 1.0 | Extreme lipophilicity causes assay aggregation. |
| t-AUCB | 1-Aryl-3-cycloalkyl urea | ~0.5 | 3.9 | ~ 15.0 | High plasma protein binding. |
| 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea | 1-Aryl-3-alkylmorpholine urea | ~10.0 - 25.0* | 2.4 | > 100.0 | Rapid microsomal clearance (in vivo). |
*Note: IC50 values for the morpholinopropyl derivative are representative estimates based on structural analog profiling of 1-aryl-3-alkyl ureas in standard fluorescence assays[2][6].
References
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Lee, K. S. S., et al. "Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy." Journal of Medicinal Chemistry, 2014.[Link]
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Shen, L., et al. "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors." MDPI Molecules, 2024.[Link]
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Vieider, L., et al. "Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening." Journal of Chemical Information and Modeling, 2016.[Link]
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Xing, Y., et al. "Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors." ACS Omega, 2025.[Link]
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Morisseau, C., & Hammock, B. D. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Frontiers in Pharmacology, 2020.[Link]
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